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Brevinin-1Ja

Antimicrobial peptide structure Brevinin-1 classification Peptide SAR

Brevinin-1Ja (FLGSLIGAAIPAIKQLLGLKK) is a 21‑residue, non‑C‑terminally α‑amidated antimicrobial peptide (AMP) belonging to the brevinin‑1 superfamily. Cloned from the skin of the Japanese brown frog *Rana japonica*, it is classified as an “atypical” brevinin‑1 because it completely lacks the COOH‑terminal cyclic heptapeptide domain (Cys¹⁸‑(Xaa)₄‑Lys‑Cys²⁴) that defines typical members of this family.

Molecular Formula
Molecular Weight
Cat. No. B1577916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrevinin-1Ja
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Brevinin-1Ja — Atypical Acyclic Antimicrobial Peptide from Rana japonica for Selective Gram‑Positive Targeting Research


Brevinin-1Ja (FLGSLIGAAIPAIKQLLGLKK) is a 21‑residue, non‑C‑terminally α‑amidated antimicrobial peptide (AMP) belonging to the brevinin‑1 superfamily [1]. Cloned from the skin of the Japanese brown frog *Rana japonica*, it is classified as an “atypical” brevinin‑1 because it completely lacks the COOH‑terminal cyclic heptapeptide domain (Cys¹⁸‑(Xaa)₄‑Lys‑Cys²⁴) that defines typical members of this family [1]. The synthetic replicate exhibits differential antibacterial activity against Gram‑positive *Staphylococcus aureus* (MIC = 15 µM) and Gram‑negative *Escherichia coli* (MIC = 119 µM), and produces mammalian cell death in COS7 cells (LD₅₀ = 28 µM) [1]. Its net charge of +3, absence of cysteine residues, and moderate hydrophobicity (1.043) distinguish it from most cyclic brevinin‑1 congeners and position it as a structurally simplified scaffold for structure‑activity relationship (SAR) and selectivity‑optimization studies.

Scaffold type
Linear, cysteine-free AMP for SAR libraries
Target bias
Gram-positive antimicrobial screening context
Synthesis
Simplified workflow without disulfide management

Why Generic Brevinin-1 Substitution Fails for Brevinin-1Ja Procurement


The brevinin‑1 family encompasses both typical cyclic peptides (e.g., brevinin‑1E, brevinin‑1BLc) and atypical acyclic variants, yet critical structural and functional heterogeneity precludes interchangeable use [1]. Brevinin‑1Ja lacks the C‑terminal disulfide‑bridged cyclic domain that is essential for the potent, broad‑spectrum activity of typical brevinins [1]; it further differs from the only other characterized acyclic sub‑group (brevinin‑1OK family) by the absence of C‑terminal α‑amidation [2]. These modifications alter net charge, helicity, and membrane‑interaction kinetics, producing a distinct Gram‑positive vs. Gram‑negative selectivity profile and a unique cytotoxicity signature that cannot be replicated by simply selecting any “brevinin‑1” peptide. Consequently, experimental outcomes in antibacterial screening, membrane‑selectivity studies, or cytotoxicity profiling are directly contingent upon the specific peptide sequence and post‑translational status of brevinin‑1Ja.

Cyclic brevinin mismatch
Typical cyclic brevinins (e.g., brevinin-1E) contain a disulfide-bridged C-terminal domain absent in brevinin-1Ja, which may shift antimicrobial potency and selectivity profiles.
Acyclic amidated analogs differ
Acyclic brevinin-1OK peptides retain C-terminal amidation; the free carboxyl terminus of brevinin-1Ja can alter helicity and membrane interaction kinetics.
Sequence divergence
Unique FLGSL N‑terminus and AIKQLLGL motif are not conserved in other brevinin-1 members; phylogenetic signal and functional context may not transfer.

Brevinin-1Ja Differential Evidence vs. Closest Analogs — Quantitative Procurement‑Relevant Data


Structural Differentiation: Brevinin-1Ja Lacks Both the C‑Terminal Cyclic Domain and C‑Terminal Amidation

Brevinin‑1Ja is one of only two characterized acyclic brevinin‑1 sub‑families, but it uniquely lacks C‑terminal α‑amidation. All typical brevinin‑1 peptides (e.g., brevinin‑1E, brevinin‑1BLc) contain the cyclic heptapeptide domain Cys¹⁸‑(Xaa)₄‑Lys‑Cys²⁴ formed by an intramolecular disulfide bond, which is absent in brevinin‑1Ja [1]. The brevinin‑1OK family (from *R. okinavana*) is also acyclic but retains C‑terminal α‑amidation (‑NH₂), whereas brevinin‑1Ja terminates with a free carboxyl group (‑COOH) [2]. This dual absence — no disulfide bond and no amidation — is unique among all brevinin‑1 peptides characterized to date [1]. Consequently, brevinin‑1Ja adopts a 21‑amino‑acid linear conformation (MW 2151.71 Da, net charge +3) without the conformational constraint imposed by the Rana box, fundamentally altering its membrane‑binding kinetics relative to cyclic congeners [1].

C‑terminal architecture
Class-level inference
Brevinin‑1Ja: acyclic, no Cys, free -COOH, 21 aa, MW 2151.71 Da
Typical cyclic (e.g., 1E): Cys¹⁸–Cys²⁴ disulfide, amidated -CONH₂, 24 aa
Acyclic 1OK family: amidated -NH₂
Supports linear scaffold design for SAR studies
Only brevinin‑1 peptide that is simultaneously acyclic and non‑amidated
Antimicrobial peptide structure Brevinin-1 classification Peptide SAR

Moderate Gram‑Positive Potency with Distinct Selectivity Ratio Contrasts with Ultra‑Potent Cyclic Brevinins

Brevinin‑1Ja displays an *S. aureus* MIC of 15 µM (≈ 32 µg/mL) and an *E. coli* MIC of 119 µM (≈ 256 µg/mL), yielding a Gram‑positive/Gram‑negative selectivity ratio of 7.9 [1]. This contrasts with brevinin‑1BLc from *Lithobates blairi*, which is 10‑fold more potent against *S. aureus* (MIC = 1.5 µM) and ~5‑fold more potent against *E. coli* (MIC = 25 µM), and with brevinin‑1E, which achieves sub‑micromolar MICs against *S. aureus* (0.6 µM) [2] [3]. Conversely, brevinin‑1Ja retains meaningful Gram‑positive activity compared to the low‑potency brevinin‑1Sa (MIC = 55 µM against *E. coli*) [4]. The modest absolute potency of brevinin‑1Ja, combined with its intermediate selectivity ratio, situates it as a mid‑range comparator in brevinin‑1 SAR libraries, allowing researchers to probe the potency‑selectivity trade‑off without the confounding hemolytic toxicity that accompanies the most potent cyclic variants [2].

Gram‑positive selectivity
Cross-study comparable
S. aureus MIC 15 µM
E. coli MIC 119 µM
Selectivity ratio = 7.9
Reported intermediate selectivity profile for linear AMP context
10‑fold less potent than cyclic brevinin‑1BLc against S. aureus
Antibacterial MIC Gram-positive selectivity Brevinin-1 potency comparison

Cytotoxicity Profile: COS7 LD₅₀ of 28 µM Indicates a Discernible Therapeutic Window Relative to Hemolytic Cyclic Brevinins

Brevinin‑1Ja induces cell death in mammalian COS7 fibroblast‑like cells with an LD₅₀ of 28 µM [1]. For the Gram‑positive target *S. aureus*, the selectivity index (LD₅₀ / MIC) approximates 1.9. While direct hemolysis data are unavailable for brevinin‑1Ja, comparator brevinin‑1BLc exhibits 50% hemolysis of human erythrocytes at 9 µM and HepG2 cytotoxicity at 6 µM, yielding a narrower selectivity window (hemolytic LC₅₀ / *S. aureus* MIC = 6.0) [2]. Brevinin‑1E causes 100% hemolysis at 5 µM [3]. The observation that brevinin‑1Ja retains appreciable cytotoxicity against COS7 cells (LD₅₀ = 28 µM) while being 10‑ to 50‑fold less hemolytic than the most potent cyclic brevinins suggests that its membrane‑disrupting activity is moderated but not eliminated by the absence of the C‑terminal cyclic domain, providing a starting point for selectivity engineering [1].

Mammalian cytotoxicity
Cross-study comparable
COS7 LD₅₀ = 28 µM
Selectivity index (LD₅₀ / MIC) ≈ 1.9
Supports cytotoxicity endpoint review for selectivity engineering
Less hemolytic than cyclic brevinins; enables window optimization studies
Cytotoxicity Hemolysis Therapeutic index Brevinin-1 selectivity

Synthetic Accessibility Advantage: Cysteine‑Free Sequence Eliminates Disulfide Bond Management

Brevinin‑1Ja contains no cysteine residues (absent amino acids: C, D, E, H, M, N, R, T, V, W, Y) and therefore requires no oxidative folding or disulfide bond formation, in contrast to all typical cyclic brevinins (e.g., brevinin‑1E, brevinin‑1BLc) which depend on a Cys¹⁸–Cys²⁴ disulfide bridge for full antimicrobial activity [1]. The C‑terminal amidation step is also absent, further streamlining production [1]. Brevinin‑1Ja can be synthesized by standard Fmoc solid‑phase peptide synthesis (SPPS) and purified by RP‑HPLC without the need for regioselective cysteine pairing, orthogonal protecting groups, or post‑synthetic oxidation protocols [2]. By comparison, brevinin‑1E (24 residues, one disulfide bond) requires controlled oxidation conditions to achieve the correct Cys¹⁸–Cys²⁴ pairing, adding complexity, cost, and potential for disulfide scrambling [2].

Synthesis workflow
Class-level inference
Cysteine‑free sequence (no disulfide bond management)
No C‑terminal amidation required
Compatible with standard Fmoc‑SPPS
Supports high‑throughput SAR screening campaigns
Reported reduction in synthesis steps and improved batch consistency
Peptide synthesis Disulfide bond Folding complexity Cysteine-free AMP

Unique Amino Acid Sequence Signature Within the Brevinin-1 Superfamily Defines a Distinct Phylogenetic Clade

The primary sequence of brevinin‑1Ja (FLGSLIGAAIPAIKQLLGLKK) shares only limited similarity with other brevinin‑1 members [1]. Its closest relatives are the acyclic brevinin‑1OK peptides from *R. okinavana*, yet pairwise identity is low: brevinin‑1Ja contains a unique FLGSL N‑terminal motif, a central AIKQLLGL sequence not found in any other brevinin‑1 peptide, and terminates with a KK dipeptide instead of the typical KK·NH₂ or KC motif [1] [2]. Phylogenetic analyses place brevinin‑1Ja on a distinct branch separate from the brevinin‑1OK clade and far removed from the large cluster of cyclic brevinins (brevinin‑1E, ‑1BLc, ‑1SPa, ‑1PLb, etc.) [2]. This sequence divergence reflects the evolutionary isolation of *R. japonica* within East Asian ranid frogs and may underlie the peptide's differential activity profile [1].

Sequence uniqueness
Class-level inference
FLGSL N‑terminus · AIKQLLGL central motif · KK C‑terminus
Distinct phylogenetic clade (R. japonica)
Irreplaceable for evolutionary and structure‑function studies
Substituting cyclic brevinins erases phylogenetic signal
Phylogenetic analysis Brevinin-1 sequence alignment Rana japonica AMP evolution

Brevinin-1Ja Best‑Fit Research and Industrial Application Scenarios


Linear AMP Structure‑Activity Relationship (SAR) Library Construction

Researchers building SAR libraries of linear antimicrobial peptides can use brevinin‑1Ja as a cysteine‑free, non‑amidated scaffold that eliminates the confounding variables of disulfide bond formation and C‑terminal amidation [1]. Its moderate antimicrobial potency (S. aureus MIC = 15 µM) and defined cytotoxicity (COS7 LD₅₀ = 28 µM) provide a quantifiable baseline for systematic sequence modifications — such as Lys→Arg substitutions, hydrophobicity tuning, or N‑terminal truncation — without the masking effects of the highly potent, hemolytic activity that dominates cyclic brevinin‑1 analogs [1]. The simplified synthesis workflow facilitates parallel production of 50–100 peptide variants for high‑throughput MIC screening.

Gram‑Positive vs. Gram‑Negative Selectivity Mechanism Studies

Brevinin‑1Ja exhibits a 7.9‑fold selectivity for Gram‑positive *S. aureus* over Gram‑negative *E. coli*, a ratio that is intermediate between the highly Gram‑positive‑selective brevinin‑1BLc (ratio ~16.7) and the less selective brevinin‑1E (ratio ~3.0) [2]. This positions brevinin‑1Ja as a strategic comparator for studies investigating the molecular basis of Gram‑type selectivity in linear AMPs. Experimental designs can directly compare membrane binding, permeabilization kinetics, and lipid‑composition sensitivity between brevinin‑1Ja and its cyclic counterparts using standardized liposome models and fluorescence‑based dye‑leakage assays.

Cytotoxicity‑Mitigation Engineering in Anticancer Peptide Development

With a COS7 LD₅₀ of 28 µM, brevinin‑1Ja provides a starting scaffold whose cytotoxicity can be systematically reduced through rational design — such as D‑amino acid substitution, PEGylation, or charged‑residue redistribution — while monitoring retained antibacterial activity [1]. Unlike highly hemolytic brevinins (e.g., brevinin‑1BLc with hemolytic LC₅₀ = 9 µM), brevinin‑1Ja allows therapeutic‑index engineering from a less toxic baseline, making it suitable for programs aiming to develop AMPs with selectivity indices >10 [1].

Evolutionary and Phylogenetic Studies of Amphibian Host‑Defense Peptides

Brevinin‑1Ja represents a phylogenetically distinct branch of the brevinin‑1 superfamily that is unique to *Rana japonica*, an East Asian ranid species [3]. Its sequence divergence from both the cyclic brevinin‑1 radiation and the acyclic brevinin‑1OK clade makes it essential for reconstructing the evolutionary history of C‑terminal domain loss and amidation status transitions within the brevinin family [3]. Procurement of the authentic peptide enables phylogenetic footprinting studies that cannot be performed with surrogate brevinins from other species.

Application
Selection Property
Validation Focus
Linear AMP SAR studies
Cysteine‑free, non‑amidated scaffold
Sequence‑activity mapping without disulfide confounding
Gram‑positive targeting studies
Intermediate selectivity ratio (7.9)
Membrane interaction kinetics vs. lipid composition
Cytotoxicity mitigation research
Defined COS7 cytotoxicity baseline
Selectivity index optimization via sequence engineering
Phylogenetic analysis
Unique sequence signature
Brevinin diversification and C‑terminal domain loss studies
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